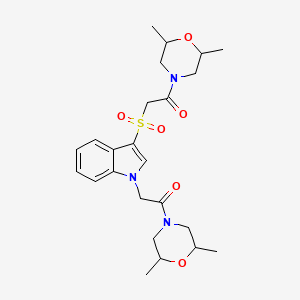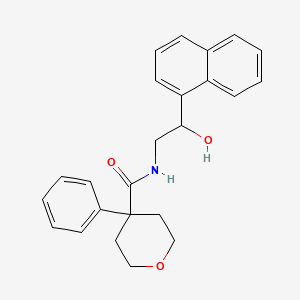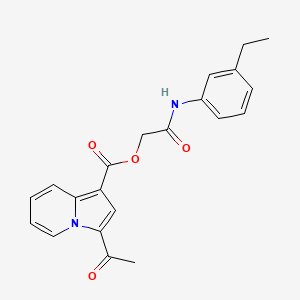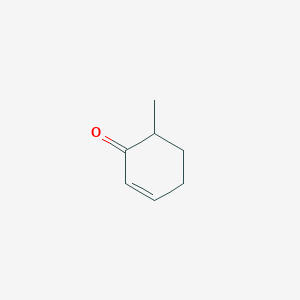
1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C24H33N3O6S and its molecular weight is 491.6. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical and Pharmacological Applications
Indolylarylsulfones, including compounds similar to the queried chemical structure, demonstrate significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Extensive research on the structure-activity relationship (SAR) of these compounds, particularly focusing on substituents like dimethylmorpholino groups, has revealed promising characteristics for treating AIDS and related infections. The optimization of these compounds, including modifications of the phenylsulfonyl moiety and indole ring, has been crucial in enhancing their therapeutic profiles (Famiglini & Silvestri, 2018).
Environmental Applications
Certain compounds structurally related to the queried molecule have been utilized as redox mediators in the enzymatic remediation of organic pollutants, showcasing their role in enhancing the degradation efficiency of persistent contaminants. These redox mediators significantly expand the range of substrates and boost the efficiency of enzymatic degradation processes. Their application spans across various enzymes, highlighting their versatility and potential in addressing environmental pollution challenges (Husain & Husain, 2007).
Antioxidant Capacity and Health Implications
Compounds with structural similarities to the queried chemical have been extensively studied for their antioxidant capacities. The ABTS/PP decolorization assay, for instance, is a widely used method to evaluate antioxidant capacities. The reaction pathways of antioxidants, including those resembling the structure of the queried compound, can significantly impact health and biological systems, playing crucial roles in managing oxidative stress-related conditions (Ilyasov et al., 2020).
Solvent and Material Science Applications
Compounds like dimethyl sulfoxide (DMSO), structurally related to the queried molecule, are integral in various applications due to their solvent properties and interactions at the molecular level. These interactions, including hydrogen bonds and van der Waals forces, are pivotal in determining the dissolution properties and behaviors of solutions. Understanding these interactions is crucial in fields ranging from medicine and biotechnology to electrochemistry and laser physics (Kiefer et al., 2011).
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6S/c1-16-9-26(10-17(2)32-16)23(28)14-25-13-22(20-7-5-6-8-21(20)25)34(30,31)15-24(29)27-11-18(3)33-19(4)12-27/h5-8,13,16-19H,9-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJKGOMUZUBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CC(OC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)
![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)
![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)